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The landscape of acute migraine treatment has rapidly evolved, with the introduction of novel
therapeutic classes challenging the long-standing role of established treatments like
dihydroergotamine mesylate (DHE). This guide provides an objective comparison of the
efficacy of DHE with newer migraine therapies, including calcitonin gene-related peptide
(CGRP) receptor antagonists (gepants) and the serotonin 5-HT1F receptor agonist (ditan),
supported by data from pivotal clinical trials.

Executive Summary

Dihydroergotamine (DHE), an ergot alkaloid with a broad receptor profile, has been a
cornerstone of acute migraine treatment for decades.[1] Its efficacy is attributed to its agonist
activity at serotonin 5-HT1B/1D receptors, leading to vasoconstriction of cranial blood vessels,
as well as interactions with dopaminergic and adrenergic receptors.[2][3][4] Newer therapies
offer more targeted mechanisms of action. Gepants, such as ubrogepant, rimegepant, and
zavegepant, are small molecule CGRP receptor antagonists that block the CGRP pathway, a
key driver in migraine pathophysiology, without causing vasoconstriction.[1] Lasmiditan, a ditan,
selectively targets the 5-HT1F receptor, inhibiting neuronal firing without significant
vasoconstrictive effects.[1][5]

While direct head-to-head comparative trials are scarce, this guide synthesizes data from
pivotal placebo-controlled and open-label studies to facilitate a comparative assessment of
their performance based on key efficacy endpoints.
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Comparative Efficacy of Acute Migraine Treatments

The following tables summarize the quantitative efficacy data from key clinical trials for DHE
(intranasal formulation Trudhesa), gepants, and lasmiditan. Efficacy is primarily assessed by
the percentage of patients achieving pain freedom and freedom from their most bothersome
symptom (MBS) at 2 hours post-dose, as well as sustained pain freedom.

Table 1: Efficacy of Dihydroergotamine Mesylate (Trudhesa) - Exploratory Data from STOP
301 Study

Endpoint Trudhesa (1.45 mg)

2-hour Pain Freedom 38.0%

2-hour MBS Freedom 52.1%

2-24 hour Sustained Pain Freedom 93% (of those pain-free at 2h)
2-48 hour Sustained Pain Freedom 86% (of those pain-free at 2h)

Note: Data for Trudhesa is from the open-label STOP 301 safety study and is presented as
exploratory efficacy.[6][7] MBS includes photophobia, phonophobia, or nausea.

Table 2: Efficacy of Gepants (Ubrogepant, Rimegepant, Zavegepant) in Pivotal Trials
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Ubrogepant Ubrogepant Rimegepant Zavegepant Placebo

Endpoint
(50mg) (100mg) (75mg) (10mg) (Range)

2-hour Pain
19.2% 21.2% 21% 23.6% 11-15%
Freedom

2-hour MBS

Freedom

38.6% 37.7% 35% 39.6% 27-33%

2-24 hour
Sustained
Pain

Freedom

2-48 hour
Sustained 36.1% (pain 29.6% (pain
Pain relief) relief)

Freedom

Note: Data is compiled from the ACHIEVE | & Il (Ubrogepant), NCT03461757 (Rimegepant),
and NCT04571060 (Zavegepant) trials.[2][8][9] Placebo ranges are derived from these
respective trials.

Table 3: Efficacy of Lasmiditan in Pivotal Trials (SAMURAI and SPARTAN)

Lasmiditan Lasmiditan

Endpoint Placebo (Range)
(100mg) (200mg)

2-hour Pain Freedom 28-31% 32-39% 15-21%

2-hour MBS Freedom - 40.7-48.7% 29.5-33.5%

2-24 hour Sustained

Pain Freedom

Note: Data is from a pooled analysis of the SAMURAI and SPARTAN trials.[5][10]

Signaling Pathways and Mechanisms of Action
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The therapeutic effects of these migraine treatments are dictated by their distinct interactions

with neuronal and vascular pathways implicated in migraine pathophysiology.
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Caption: Dihydroergotamine's multi-receptor mechanism.
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Caption: Gepants' targeted CGRP receptor antagonism.

5-HT1F Receptor Agonist (Ditan)

Lasmiditan

5-HT1F Receptor
(Trigeminal Neurons)

Inhibition of Neuronal Firing

& Neuropeptide Release

Click to download full resolution via product page
Caption: Lasmiditan's selective 5-HT1F receptor agonism.

Experimental Protocols of Pivotal Trials

A summary of the methodologies employed in the key clinical trials is provided below to allow
for a critical appraisal of the presented efficacy data.

Trudhesa (INP104): STOP 301 Study

 Trial Design: A Phase 3, open-label, long-term safety study with a 24-week initial period and
a 28-week extension.[7]

o Participants: Adults with a history of migraine who had been using their "best usual care" for
acute treatment.[7]

« Intervention: Self-administered intranasal DHE (1.45 mg) for migraine attacks.[7]

o Primary Outcome: Assessment of safety and tolerability, with a focus on nasal mucosa and
olfactory function.[7]
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o Efficacy Assessment: Exploratory endpoints included patient-reported outcomes for pain
freedom, MBS freedom, and pain relief at 2 hours post-dose.[7]

28-Day Screening 24-Week Open-Label i f Primary: Safety & Tolerability
(Best Usual Care) Trudhesa Treatment ARIEEN DR Exploratory: Efficacy

Click to download full resolution via product page

Caption: STOP 301 open-label study workflow.
Gepants (Ubrogepant, Rimegepant, Zavegepant): Pivotal Trial Designs

« Trial Design: Phase 3, multicenter, randomized, double-blind, placebo-controlled, single-
attack studies.[9][11][12][13]

o Participants: Adults with a history of migraine (with or without aura), typically experiencing 2
to 8 moderate to severe attacks per month.[2][13]

 Intervention: A single dose of the gepant (e.g., ubrogepant 50mg/100mg, rimegepant 75mg,
zavegepant 10mg) or placebo to treat a single migraine attack of moderate to severe
intensity.[2][8][9]

e Primary Outcomes: Co-primary endpoints were typically:

o Pain Freedom at 2 hours post-dose: Reduction of headache pain from moderate or severe
to none.[4][8][14]

o Freedom from Most Bothersome Symptom (MBS) at 2 hours post-dose: Absence of the
patient-identified MBS (photophobia, phonophobia, or nausea).[4][8][14]

Lasmiditan: SAMURAI and SPARTAN Trials

» Trial Design: Two Phase 3, randomized, double-blind, placebo-controlled, single-attack
studies.[5][15]

o Participants: Adults with a history of 3 to 8 migraine attacks per month and at least a
moderate level of migraine-related disability.[5][10]
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« Intervention: A single oral dose of lasmiditan (50mg [SPARTAN only], 100mg, or 200mg) or
placebo taken within 4 hours of migraine onset.[5][16]

e Primary Outcome: The proportion of patients who were headache pain-free at 2 hours post-
dose.[5]

» Key Secondary Outcome: The proportion of patients free from their MBS at 2 hours post-
dose.[5]

Pivotal Trial Workflow (Gepants & Lasmiditan)
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Caption: Placebo-controlled trial workflow for newer therapies.

Conclusion

Dihydroergotamine mesylate, particularly in its newer intranasal formulations like Trudhesa,
demonstrates robust exploratory efficacy, especially in sustained pain freedom. The newer
targeted therapies, gepants and lasmiditan, have established their efficacy in large, placebo-
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controlled trials and offer the significant advantage of a non-vasoconstrictive mechanism of
action, making them suitable for patients with cardiovascular risk factors.

The choice of therapy will depend on a comprehensive evaluation of the patient's clinical
profile, including cardiovascular health, the presence of nausea and vomiting, and prior
treatment experience. While indirect comparisons suggest comparable 2-hour pain freedom
rates among the newer agents and exploratory data for DHE, the distinct pharmacological
profiles and delivery systems provide a differentiated therapeutic armamentarium for the
personalized management of acute migraine. Further head-to-head trials are warranted to
definitively establish the comparative efficacy of these treatments.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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